5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 339024-25-8
VCID: VC6745829
InChI: InChI=1S/C13H9Cl2NO3/c14-9-3-1-8(2-4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19)
SMILES: C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl
Molecular Formula: C13H9Cl2NO3
Molecular Weight: 298.12

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

CAS No.: 339024-25-8

Cat. No.: VC6745829

Molecular Formula: C13H9Cl2NO3

Molecular Weight: 298.12

* For research use only. Not for human or veterinary use.

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid - 339024-25-8

Specification

CAS No. 339024-25-8
Molecular Formula C13H9Cl2NO3
Molecular Weight 298.12
IUPAC Name 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H9Cl2NO3/c14-9-3-1-8(2-4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19)
Standard InChI Key FKEMRYXMRMEKCY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a pyridine core substituted at the 1-position with a 4-chlorobenzyl group. At the 5-position, a chlorine atom is present, while the 2-position is occupied by an oxo group. The 3-position contains a carboxylic acid moiety, contributing to its polar character. The IUPAC name, 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid, reflects this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H9Cl2NO3\text{C}_{13}\text{H}_9\text{Cl}_2\text{NO}_3
Molecular Weight298.12 g/mol
InChI KeyFKEMRYXMRMEKCY-UHFFFAOYSA-N
SMILESClC1=CC=C(CN2C=C(C(=O)O)C(Cl)=CC2=O)C=C1

The crystal structure remains undetermined, but computational models predict a planar pyridine ring with the chlorobenzyl group adopting a perpendicular orientation.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves multi-step reactions. A common approach includes:

  • Benzylation of Pyridine: Reacting 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-chlorobenzyl chloride under basic conditions to introduce the benzyl group.

  • Oxidation and Cyclization: Using potassium permanganate (KMnO4\text{KMnO}_4) to oxidize intermediate structures, followed by acid-catalyzed cyclization.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product .

Table 2: Reagents and Conditions

StepReagents/ConditionsYield
14-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C65%
2KMnO4\text{KMnO}_4, H₂SO₄, 60°C72%

Yields vary based on reaction optimization, with impurities primarily arising from incomplete benzylation.

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 228–232°C and a predicted boiling point of 454.0±45.0C454.0 \pm 45.0^\circ \text{C} . Its density is estimated at 1.54±0.1g/cm31.54 \pm 0.1 \, \text{g/cm}^3, while the pKa of the carboxylic acid group is 2.28±0.202.28 \pm 0.20 . Solubility data remain unreported, though polar aprotic solvents like dimethyl sulfoxide (DMSO) are presumed suitable.

Table 3: Physicochemical Properties

PropertyValueSource
Melting Point228–232°C
Boiling Point454.0±45.0C454.0 \pm 45.0^\circ \text{C}
Density1.54±0.1g/cm31.54 \pm 0.1 \, \text{g/cm}^3
pKa2.28±0.202.28 \pm 0.20

Biological Activities and Applications

Research Applications

The compound serves as:

  • A building block for synthesizing kinase inhibitors in oncology research.

  • A ligand in metal-organic frameworks (MOFs) due to its chelating carboxylic acid group .

SupplierProduct CodePurityPackagingPrice (USD)
Apollo ScientificOR3321595%1 g298
Matrix Scientific045560>95%500 mg244

Prices scale non-linearly with quantity, reflecting synthesis costs .

Comparative Analysis with Related Compounds

Chlorinated Pyridine Derivatives

Compared to 5-chloro-2-hydroxynicotinic acid, the benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Conversely, the carboxylic acid moiety reduces logP values, balancing solubility and permeability .

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